![molecular formula C12H19NO2 B7499901 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide](/img/structure/B7499901.png)
2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a furan derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for research in areas such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide is complex and not fully understood. This compound is believed to exert its effects through various mechanisms, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of various antioxidant and detoxification genes. This compound has also been shown to inhibit the activity of various pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to activate Nrf2, which regulates the expression of various antioxidant and detoxification genes, thereby reducing oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide has several advantages as a research tool, including its ability to modulate various cellular pathways and its low toxicity. However, this compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide. One area of interest is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and specificity for particular cellular pathways. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its potential interactions with other compounds in complex biological systems.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide involves the reaction of 2,5-dimethylfuran with N-(2-methylbutan-2-yl)formamide in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, and the yield of this compound can be optimized through various parameters such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, immunomodulatory, and neuroprotective effects, making it a promising candidate for the treatment of diseases such as multiple sclerosis, psoriasis, and Alzheimer's disease. In agriculture, this compound has been shown to exhibit herbicidal and fungicidal activity, making it a potential candidate for the development of new pesticides. In environmental science, this compound has been shown to exhibit catalytic activity in various chemical reactions, making it a promising candidate for the development of new catalysts.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(4,5)13-11(14)10-7-8(2)15-9(10)3/h7H,6H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXLMPIYBIMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(OC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.